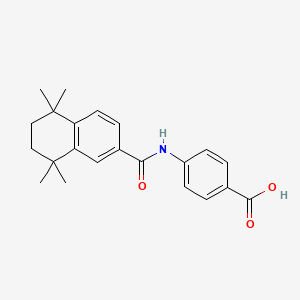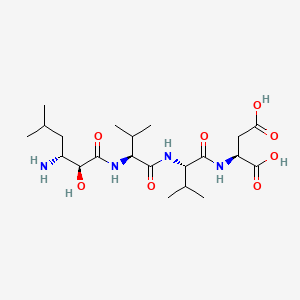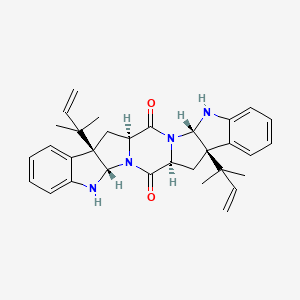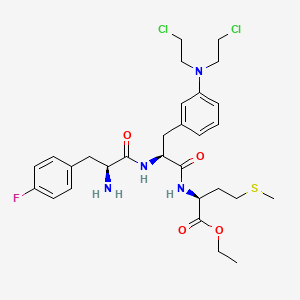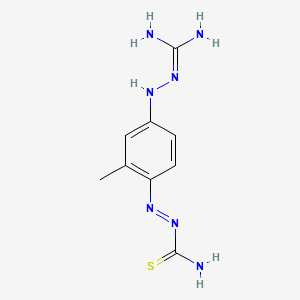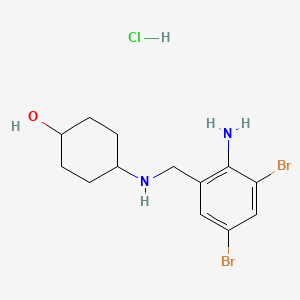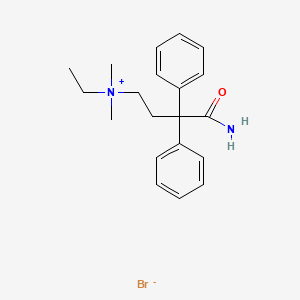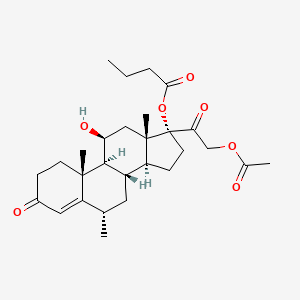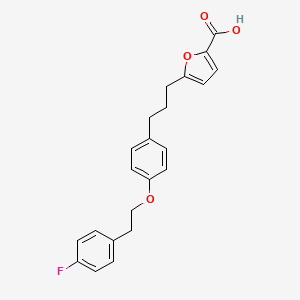
AMPK Activator
Overview
Description
AMP-activated protein kinase (AMPK) activators are compounds that stimulate the activity of AMP-activated protein kinase, a central regulator of cellular energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Activation of AMPK has been considered a promising therapeutic target for controlling metabolic diseases, including type 2 diabetes, obesity, and cancer .
Mechanism of Action
Target of Action
The primary target of the AMPK Activator, also known as D942, is the AMP-activated protein kinase (AMPK) . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways to balance nutrient supply with energy demand . It is a serine/threonine protein kinase complex consisting of a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit .
Mode of Action
D942 is a cell-penetrant this compound . It is thought to activate AMPK by partially inhibiting the mitochondrial complex I . This inhibition leads to an increase in AMP levels, triggering a conformational change in the AMPK complex that allows further activation by phosphorylation of Thr-172 in the AMPK α subunit .
Biochemical Pathways
The activation of AMPK by D942 affects several biochemical pathways. AMPK phosphorylates specific enzymes and growth control nodes to increase ATP generation and decrease ATP consumption . It also stimulates mitochondrial biogenesis by regulating PGC-1α, promoting gene transcription in mitochondria . Furthermore, AMPK activation leads to the down-regulation of mTORC1 signaling and reduction of survivin expression .
Result of Action
The activation of AMPK by D942 has several molecular and cellular effects. It stimulates glucose uptake in myocytes and promotes phosphorylation of acetyl-CoA carboxylase, a known target of AMPK . In multiple myeloma cells, D942 inhibits cell growth . It also increases the desiccation tolerance of an anhydrobiotic tardigrade .
Action Environment
It’s known that conditions depleting cellular energy levels, such as nutrient starvation, hypoxia, and exposure to toxins that inhibit the mitochondrial respiratory chain complex, can activate ampk .
Biochemical Analysis
Biochemical Properties
AMPK Activator D942 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis . This activation is thought to occur through the inhibition of mitochondrial complex I, leading to an increase in AMP levels .
Cellular Effects
This compound D942 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, D942 has been shown to inhibit cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound D942 involves its interaction with biomolecules and changes in gene expression. It triggers a conformational change in the AMPK complex, allowing further activation by phosphorylation of Thr-172 in the AMPK α subunit . This activation leads to the modulation of various metabolic pathways, balancing nutrient supply with energy demand .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound D942 can change in laboratory settings. While specific information on D942’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s impact on cellular metabolism and energy homeostasis is significant .
Metabolic Pathways
This compound D942 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. Specifically, it is known to modulate the AMPK pathway, a central regulator of energy homeostasis .
Transport and Distribution
Given its role in modulating the AMPK pathway, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Ampk, the primary target of D942, is known to be stored throughout tissues in the body, especially those in the brain, liver, fat cells, and skeletal muscles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMPK activators often involves complex organic synthesis techniques. For instance, one method involves the use of small molecules that mimic cellular adenosine monophosphate (AMP). These molecules trigger a conformational change in the AMPK complex, allowing further activation by phosphorylation .
Industrial Production Methods: Industrial production of AMPK activators typically involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: AMPK activators undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific AMPK activator and the reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the activator, while substitution reactions may result in modified activators with different functional groups .
Scientific Research Applications
AMPK activators have a wide range of scientific research applications:
Chemistry: Used to study metabolic pathways and energy homeostasis at the molecular level.
Biology: Employed in research on cellular energy regulation and metabolic disorders.
Comparison with Similar Compounds
AMPK activators can be compared with other similar compounds, such as:
AICAr (5-aminoimidazole-4-carboxamide ribonucleoside): A widely used AMPK activator with both AMPK-dependent and AMPK-independent effects.
Compound 991: An this compound that also activates sucrose non-fermenting-1-related protein kinase 1 (SnRK1) in plants.
Benzimidazole Derivatives: Small-molecule activators that increase glucose transport in skeletal muscle.
AMPK activators are unique in their ability to specifically target and activate the AMPK complex, leading to significant physiological outcomes in energy homeostasis and metabolic regulation .
Properties
IUPAC Name |
5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLLQUZNJSVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587888 | |
| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849727-81-7 | |
| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





